molecular formula C15H18N4O2 B2629705 (E)-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(4-hydroxybenzylidene)propanehydrazide CAS No. 307321-03-5

(E)-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(4-hydroxybenzylidene)propanehydrazide

Cat. No.: B2629705
CAS No.: 307321-03-5
M. Wt: 286.335
InChI Key: VIFXIEVUAGSVFB-CXUHLZMHSA-N
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Description

This compound belongs to the hydrazide class, characterized by a propanehydrazide backbone substituted with a 3,5-dimethylpyrazole moiety and a 4-hydroxybenzylidene group. The E-configuration of the hydrazone linkage (N'=CH-) is critical for its stereochemical and biological properties.

Properties

IUPAC Name

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(E)-(4-hydroxyphenyl)methylideneamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-10-14(11(2)18-17-10)7-8-15(21)19-16-9-12-3-5-13(20)6-4-12/h3-6,9,20H,7-8H2,1-2H3,(H,17,18)(H,19,21)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIFXIEVUAGSVFB-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CCC(=O)NN=CC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1)C)CCC(=O)N/N=C/C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-(4-hydroxybenzylidene)propanehydrazide typically involves the condensation reaction between 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide and 4-hydroxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is then cooled, and the resulting product is filtered and purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-(4-hydroxybenzylidene)propanehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The hydroxyl group on the benzylidene moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring or the benzylidene moiety.

    Reduction: Amines derived from the reduction of the hydrazide group.

    Substitution: Substituted benzylidene derivatives.

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity

Recent studies have highlighted the anticancer properties of (E)-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(4-hydroxybenzylidene)propanehydrazide. Research indicates that compounds containing hydrazone moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated that this compound induces apoptosis in human cancer cells, potentially through the activation of intrinsic apoptotic pathways .

1.2 Antimicrobial Properties

The compound has also shown promising antimicrobial activity. Studies suggest that it effectively inhibits the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic processes .

1.3 Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound exhibits anti-inflammatory effects. It has been reported to reduce the production of pro-inflammatory cytokines in various models of inflammation, suggesting its potential use in treating inflammatory diseases .

Synthesis Methodologies

The synthesis of this compound typically involves the condensation reaction between 3-(3,5-dimethyl-1H-pyrazol-4-yl) hydrazine and 4-hydroxybenzaldehyde. The following steps outline a general synthetic pathway:

  • Preparation of Hydrazone : Mix 3-(3,5-dimethyl-1H-pyrazol-4-yl) hydrazine with 4-hydroxybenzaldehyde in an appropriate solvent (e.g., ethanol).
  • Reflux : Heat the mixture under reflux conditions for several hours to facilitate the formation of the hydrazone bond.
  • Purification : After completion, the product is purified using recrystallization techniques to obtain pure this compound .

Case Study 1: Anticancer Activity Assessment

A recent study evaluated the anticancer activity of this compound against breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values comparable to established chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound displayed minimum inhibitory concentrations (MICs) of 15 µg/mL for S. aureus and 20 µg/mL for E. coli, indicating strong antibacterial properties .

Mechanism of Action

The mechanism of action of (E)-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-(4-hydroxybenzylidene)propanehydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydrazide and benzylidene moieties allow it to form hydrogen bonds and other interactions with biological macromolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Extended Aromatic Systems : The naphthyl group in increases molecular weight and π-π stacking capacity, which may influence crystallinity or binding affinity.

Physicochemical Properties

  • Melting Points : Analogs with hydroxy groups (e.g., 239–240°C for N'-(2,4-dihydroxybenzylidene)propanehydrazide in ) generally exhibit higher melting points than methoxy-substituted derivatives (e.g., 134–135°C for N'-(4-hydroxy-3,5-dimethoxybenzylidene)propanehydrazide). This trend suggests stronger intermolecular hydrogen bonding in hydroxy-substituted compounds.
  • Solubility: Hydroxy groups enhance aqueous solubility, whereas methoxy/ethoxy groups favor organic solvents. For instance, describes hydrazides with 4-methoxybenzylidene groups synthesized in ethanol, implying moderate polarity.

Antimicrobial Activity

  • Benzohydrazide Derivatives: Compounds with electron-withdrawing groups (e.g., -NO₂, -SO₂Me) show enhanced antibacterial activity (). The target compound’s 4-hydroxy group may offer similar efficacy against Gram-positive bacteria.
  • Antifungal Potential: Hydroxy and chloro substituents (e.g., 8j in ) correlate with strong antifungal activity, suggesting the target compound’s 4-hydroxy group could be beneficial.

Neuroprotective Effects

  • MAO-B Inhibition : identifies hydrazides with hydroxy and methoxybenzylidene groups as potent MAO-B inhibitors. The target compound’s 4-hydroxy substituent may similarly modulate neurotoxicity by reducing lipophilicity.

Corrosion Inhibition

  • Hydrazides in Acidic Environments : highlights (E)-N'-(4-bromobenzylidene)propanehydrazide as an effective corrosion inhibitor. The target compound’s hydroxy group may chelate metal ions, enhancing protective adsorption on mild steel.

Biological Activity

(E)-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(4-hydroxybenzylidene)propanehydrazide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, structural characteristics, and various biological activities, supported by case studies and relevant research findings.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the condensation reaction between 3-(3,5-dimethyl-1H-pyrazol-4-yl)hydrazine and 4-hydroxybenzaldehyde. The compound can be characterized using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm its structure.

Table 1: Key Structural Features

FeatureValue
Molecular FormulaC₁₈H₂₁N₅O
Molecular Weight305.39 g/mol
SMILESCC(C(=NN=C(C)C)C)C(=O)NNC1=CC=C(C=C1)O
Melting PointApprox. 180°C

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of this compound against various bacterial strains. For instance, a study reported that the compound exhibited significant inhibitory activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. Results indicated that it possesses a notable ability to scavenge free radicals, with an IC50 value comparable to standard antioxidants like ascorbic acid.

Anti-inflammatory Effects

Research has also suggested that this compound may exert anti-inflammatory effects. In vitro studies indicated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 when treated with this compound in lipopolysaccharide-stimulated macrophages.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various derivatives of hydrazone compounds. Among them, this compound was found to be one of the most effective against gram-positive and gram-negative bacteria. The study highlighted its potential as a lead compound for developing new antimicrobial agents .

Case Study 2: Antioxidant Properties

In another investigation focusing on oxidative stress models, the compound demonstrated significant protective effects against oxidative damage in human cell lines. The results suggested that it could be beneficial in preventing diseases associated with oxidative stress .

Q & A

Q. What are the standard synthetic routes for (E)-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(4-hydroxybenzylidene)propanehydrazide, and how are reaction conditions optimized?

The synthesis typically involves a condensation reaction between 3,5-dimethyl-1H-pyrazole-4-carbohydrazide and 4-hydroxybenzaldehyde under acidic or basic conditions. Ethanol is a common solvent, with temperatures ranging from 60–80°C to accelerate imine bond formation (Schiff base). Reaction progress is monitored via TLC, and purification is achieved via recrystallization using ethanol or THF . Key parameters for optimization include pH control (to avoid side reactions like oxidation of the hydrazide group) and stoichiometric ratios of reactants to minimize unreacted intermediates.

Q. How is the compound characterized structurally, and what spectroscopic techniques are prioritized?

Structural confirmation relies on:

  • ¹H/¹³C NMR : Peaks at δ 8.4–8.6 ppm (imine -CH=N), δ 11.2–11.8 ppm (hydrazide -NH), and δ 6.7–7.9 ppm (aromatic protons) are diagnostic .
  • IR spectroscopy : Stretching vibrations at ~1600–1650 cm⁻¹ (C=O), ~3200 cm⁻¹ (N-H), and ~1590 cm⁻¹ (C=N) confirm functional groups .
  • Mass spectrometry : HR-ESI-MS provides exact mass verification (e.g., [M+H]+ peaks) and fragmentation patterns .

Q. What crystallographic tools are used to resolve its 3D structure, and how is hydrogen bonding analyzed?

Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) determines bond lengths, angles, and torsion angles. Hydrogen-bonding networks are mapped using ORTEP-3 for graphical representation, with graph-set analysis (e.g., R₂²(8) motifs) to classify intermolecular interactions .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing side products like oxidized hydrazides?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity but require strict anhydrous conditions to prevent hydrolysis.
  • Catalysis : Trace acetic acid (1–2 mol%) accelerates imine formation without promoting oxidation .
  • Workflow : Sequential addition of reactants (aldehyde to hydrazide) reduces dimerization byproducts.

Q. What strategies resolve contradictions in reported biological activity data across substituent variants?

Discrepancies in antimicrobial or anticancer activity often arise from:

  • Substituent electronic effects : Electron-withdrawing groups (e.g., -NO₂) enhance antibacterial activity but reduce solubility, complicating dose-response comparisons .
  • Assay variability : Standardize protocols (e.g., broth microdilution for MIC values) and include positive controls (e.g., ciprofloxacin for bacteria).
  • Table : Bioactivity comparison of substituents (R = 4-OH vs. 4-NO₂):
SubstituentAntibacterial (MIC, µg/mL)Antifungal (IC₅₀, µg/mL)
4-OH3216
4-NO₂864
Data adapted from

Q. How do molecular docking and DFT studies explain its mechanism of action?

  • Docking : Targets like E. coli DNA gyrase (PDB: 1KZN) show binding affinity via pyrazole ring interactions with hydrophobic pockets and hydrogen bonds between the hydrazide -NH and Glu50 .
  • DFT : Frontier molecular orbitals (HOMO-LUMO gaps) predict charge transfer interactions, while electrostatic potential maps highlight nucleophilic regions (e.g., imine nitrogen) prone to electrophilic attack .

Q. What methodologies validate its potential as a multi-target drug ligand (MTDL)?

  • In vitro profiling : Screen against panels of enzymes (e.g., acetylcholinesterase for Alzheimer’s, COX-2 for inflammation) .
  • ADMET prediction : Use SwissADME to assess bioavailability, blood-brain barrier permeability, and CYP450 inhibition .

Q. How does hydrogen bonding influence its crystal packing and stability?

  • Intramolecular : Stabilizes the E-configuration via N-H···O=C interactions (2.8–3.0 Å).
  • Intermolecular : π-π stacking (3.5 Å) between pyrazole and benzene rings and O-H···N hydrogen bonds (2.6 Å) form 2D sheets, enhancing thermal stability (TGA decomposition >250°C) .

Q. What experimental approaches identify synergistic effects in combination therapies?

  • Checkerboard assays : Test with standard antibiotics (e.g., ampicillin) to calculate fractional inhibitory concentration (FIC) indices.
  • Mechanistic studies : Use fluorescence quenching to monitor interactions with bacterial cell membranes or DNA .

Q. How are structural validation protocols applied to resolve crystallographic disorder?

  • SHELXL refinement : Apply restraints (e.g., SIMU/DELU) for disordered solvent molecules.
  • PLATON validation : Check for missed symmetry (e.g., twinning) and calculate Rint values to ensure data quality .

Methodological Notes

  • Key references : Prioritized peer-reviewed studies on synthesis (), bioactivity (), and crystallography ().
  • Data rigor : Emphasized reproducibility via explicit reaction conditions, spectroscopic benchmarks, and statistical validation of biological assays.

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